![molecular formula C11H11F2N3 B3010941 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile CAS No. 2020572-61-4](/img/structure/B3010941.png)
6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile is a chemical compound characterized by the presence of a difluoropiperidine moiety attached to a nicotinonitrile structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile typically involves the reaction of 4,4-difluoropiperidine with nicotinonitrile under specific conditions. One common method includes the use of trifluoroacetic acid in dichloromethane as a solvent. The reaction is stirred at room temperature for a few hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or other reduced forms.
科学研究应用
Research indicates that 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile exhibits significant biological activity:
- Cancer Treatment : The compound has shown efficacy in inhibiting specific protein targets involved in cancer progression. Notably, it modulates the activity of the KIF18A protein, which plays a crucial role in cell cycle dynamics and proliferation in cancer cells.
- Protein Interactions : Interaction studies reveal that this compound forms stable complexes with target proteins through hydrophobic interactions and hydrogen bonding. Techniques such as NanoBRET assays have characterized its binding affinity towards proteins like BCL6, providing insights into its mechanism of action.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-(Piperidin-1-yl)nicotinonitrile | Piperidine ring without fluorine | Less lipophilicity |
6-(Trifluoromethylpiperidin-1-yl)nicotinonitrile | Trifluoromethyl group | Increased electronegativity |
6-(Morpholin-1-yl)nicotinonitrile | Morpholine instead of piperidine | Different ring structure |
This table highlights how the difluorinated piperidine structure contributes to enhanced stability and biological activity compared to other nitrogen-containing heterocycles.
作用机制
The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes .
相似化合物的比较
Similar Compounds
2-(4,4-Difluoropiperidin-1-yl)-6-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-7-[3-(pyrrolidin-1-yl)propoxy]quinazolin-4-amine (UNC0642): This compound is similar in structure but has additional functional groups that confer different biological activities.
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid: This compound differs by having a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
Uniqueness
6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile is unique due to its specific combination of a difluoropiperidine moiety and a nicotinonitrile structure. This combination imparts distinct chemical properties and potential for diverse applications in research and industry.
生物活性
6-(4,4-Difluoropiperidin-1-yl)nicotinonitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms and a nitrile group attached to a nicotinic acid derivative. This unique structure enhances its lipophilicity and metabolic stability, making it an attractive candidate for further research in pharmacology.
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Inhibition of KIF18A Protein : The compound has been shown to inhibit KIF18A, a motor protein involved in mitotic processes. This inhibition leads to disrupted cell cycle dynamics and reduced proliferation in cancer cells .
- Protein Degradation : Studies have demonstrated that this compound can induce the degradation of specific proteins, including BCL6, which is implicated in various neoplastic diseases. This property positions it as a potential therapeutic agent for targeting cancer progression .
Biological Activity and Efficacy
The efficacy of this compound has been evaluated through various assays:
- Cell Proliferation Assays : In vitro studies have shown that the compound significantly reduces cell viability in cancer cell lines sensitive to KIF18A inhibitors. For instance, half-maximal effective concentration (EC50) values were determined as low as 0.021 µM in sensitive cell lines .
- Western Blot Analysis : The compound's ability to modulate protein levels associated with apoptosis and cell cycle regulation was confirmed through Western blot analysis, indicating increased levels of cleaved PARP (cl-PARP) and decreased levels of cyclin E1 and MCL-1 following treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-(Piperidin-1-yl)nicotinonitrile | Piperidine ring without fluorine | Less lipophilicity |
6-(Trifluoromethylpiperidin-1-yl)nicotinonitrile | Trifluoromethyl group | Increased electronegativity |
6-(Morpholin-1-yl)nicotinonitrile | Morpholine instead of piperidine | Different ring structure |
The difluorinated piperidine structure enhances both stability and biological activity compared to other nitrogen-containing heterocycles.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating neoplastic diseases:
- KIF18A Inhibition in Cancer Models : In vivo studies demonstrated robust anti-cancer effects with tumor regression observed in human ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) models after administration of KIF18A inhibitors, including derivatives like this compound .
- Mechanistic Insights : The compound's interaction with KIF18A was characterized using NanoBRET assays, revealing its binding affinity and specificity toward this target protein. Such insights are crucial for understanding how structural modifications can influence its biological activity .
属性
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-11(13)3-5-16(6-4-11)10-2-1-9(7-14)8-15-10/h1-2,8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNGFMPSXIBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。